L-Aminobutyric Acid-d3
Overview
Description
L-Aminobutyric Acid-d3: is a deuterated form of L-2-aminobutyric acid, where three hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and biochemical studies .
Mechanism of Action
- GABA A Receptors : L-Aminobutyric Acid-d3 primarily interacts with γ-Aminobutyric acid sub-type A receptors (GABA A Rs). These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . GABA A Rs are heteropentamers composed of various subunits (α, β, γ, ρ, δ, ε, π, and θ), resulting in multiple receptor isoforms. The most common arrangement is γ2β2α1β2α1 counterclockwise around the center .
- Role : GABA A Rs play a crucial role in neurodevelopmental disorders, epilepsy, insomnia, anxiety, and anesthesia during surgical operations .
- Pharmacological Effects : The interaction between this compound and GABA A Rs is complex due to structural heterogeneity, allosteric binding sites, and various ligands .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
L-Aminobutyric Acid-d3 is involved in several biochemical reactions. It is known to be a receptor antagonist .
Cellular Effects
It is known that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between excitation and inhibition of neural networks . It is also involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants .
Molecular Mechanism
It is known that GABA, a related compound, is synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as substrate . This suggests that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that GABA levels were significantly lower on the epileptic side than in the contralateral side in patients on the mesial temporal lobe .
Dosage Effects in Animal Models
It is known that GABA, a related compound, has physiological and immunity functions in animals .
Metabolic Pathways
It is known that GABA, a related compound, is involved in the GABA shunt and critical enzymes involved in its synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. It is known that pregabalin, a ligand of the α2δ subunit of voltage-gated calcium channels, crosses the blood-brain barrier (BBB) in spite of its low lipophilicity. This suggests that this compound may have a similar transport and distribution mechanism .
Subcellular Localization
It is known that mRNAs are not distributed homogeneously throughout cells but are localized in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The preparation of L-2-aminobutyric acid can be achieved through several chemical methods, including ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis, and butanone acid reduction. These methods often involve harsh reaction conditions and may produce various byproducts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.
Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products:
Oxidation: The major products are oxo acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry: L-Aminobutyric Acid-d3 is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry .
Biology: In biological research, it serves as a tracer to study metabolic pathways and enzyme kinetics .
Medicine: this compound is used in the development of pharmaceuticals, particularly as a precursor for anticonvulsants and antituberculotic drugs .
Industry: The compound is employed in the synthesis of chiral drugs and other fine chemicals .
Comparison with Similar Compounds
L-2-Aminobutyric Acid: The non-deuterated form of L-Aminobutyric Acid-d3.
Gamma-Aminobutyric Acid: Another amino acid with similar inhibitory neurotransmitter functions.
Alpha-Aminobutyric Acid: A compound with similar structural properties but different biological functions.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical studies, such as enhanced sensitivity and resolution in nuclear magnetic resonance spectroscopy and mass spectrometry .
Properties
IUPAC Name |
(2S)-2-amino-4,4,4-trideuteriobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-SRQSVDBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474892 | |
Record name | L-Aminobutyric Acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929202-07-3 | |
Record name | L-Aminobutyric Acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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